MKC-1

Catalog No.
S548403
CAS No.
125313-92-0
M.F
C22H16N4O4
M. Wt
400.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
MKC-1

CAS Number

125313-92-0

Product Name

MKC-1

IUPAC Name

3-(1-methylindol-3-yl)-4-(1-methyl-6-nitroindol-3-yl)pyrrole-2,5-dione

Molecular Formula

C22H16N4O4

Molecular Weight

400.4 g/mol

InChI

InChI=1S/C22H16N4O4/c1-24-10-15(13-5-3-4-6-17(13)24)19-20(22(28)23-21(19)27)16-11-25(2)18-9-12(26(29)30)7-8-14(16)18/h3-11H,1-2H3,(H,23,27,28)

InChI Key

OVSKGTONMLKNPZ-UHFFFAOYSA-N

SMILES

CN1C=C(C2=CC=CC=C21)C3=C(C(=O)NC3=O)C4=CN(C5=C4C=CC(=C5)[N+](=O)[O-])C

Solubility

Soluble in DMSO, not in water

Synonyms

1H-pyrrole-2,5-dione, 3-(1-methyl-1H-indol-3-yl)-4-(1-methyl-6-nitro-1H-indol-3-yl)-, Ro 31-7453

Canonical SMILES

CN1C=C(C2=CC=CC=C21)C3=C(C(=O)NC3=O)C4=CN(C5=C4C=CC(=C5)[N+](=O)[O-])C

Description

The exact mass of the compound 1H-pyrrole-2,5-dione, 3-(1-methyl-1h-indol-3-yl)-4-(1-methyl-6-nitro-1h-indol-3-yl)- is 400.11716 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Fused-Ring - Heterocyclic Compounds, 2-Ring - Indoles - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..
  • 1H-Pyrrole-2,5-dione

    This central ring structure, also known as maleimide, is a known Michael acceptor. Michael acceptors are useful in organic synthesis for conjugation reactions with Michael donors, allowing for creation of complex carbon chains [].

  • 1-Methyl-1H-indole-3-yl

    This moiety is a common structural element in many biologically active molecules. It's found in tryptophan, a naturally occurring amino acid, and in various alkaloids with diverse medicinal properties [].

  • 6-Nitro-1H-indole-3-yl

    The presence of a nitro group suggests potential electron-withdrawing properties, which could influence the molecule's overall reactivity and interactions with other molecules. Nitro groups can also be used for further chemical modifications [].

Given these aspects, here are some potential areas for scientific research:

  • Organic synthesis

    As mentioned earlier, the molecule's core structure might be useful in developing new synthetic strategies due to its Michael acceptor character.

  • Medicinal chemistry

    The indole moieties, particularly the one with the methyl group, offer possibilities for exploring the molecule's potential for bioactivity. This could involve testing interactions with specific enzymes or receptors in the body.

  • Material science

    The aromatic rings and the overall structure could be of interest for investigations into the molecule's potential applications in areas like conductive polymers or organic electronics.

MKC-1, also known as Ro-31-7453, is a small molecule compound that functions primarily as a cell cycle inhibitor. It is part of a class of compounds that target the Akt/mTOR signaling pathway, which plays a crucial role in regulating cell growth, proliferation, and survival. MKC-1 has been investigated for its potential therapeutic applications in various cancers, including breast cancer, leukemia, lung cancer, and solid tumors. The compound is recognized for its ability to modulate cellular processes and has shown promise in reducing drug development failure rates in oncology .

  • Skin and eye irritation
  • Dust may cause respiratory irritation
  • Potential genotoxicity (ability to damage DNA) due to the presence of the indole ring []

MKC-1 operates through specific interactions with proteins involved in critical signaling pathways. Its mechanism of action involves inhibition of the Akt pathway, which subsequently affects downstream targets such as tubulin and the importin-β family. This inhibition leads to disrupted cell cycle progression and can induce apoptosis in cancer cells. The chemical structure of MKC-1 allows it to bind selectively to these targets, making it effective in modulating cellular responses to growth signals .

The biological activity of MKC-1 has been extensively studied in vitro and in vivo. Preclinical studies have demonstrated that MKC-1 effectively inhibits the proliferation of various cancer cell lines by inducing cell cycle arrest and promoting apoptosis. Its selective targeting of the Akt/mTOR pathway allows for a reduction in tumor growth and metastasis. Additionally, MKC-1 has shown potential in overcoming resistance mechanisms commonly seen with traditional chemotherapeutic agents, thereby enhancing treatment efficacy .

Interaction studies involving MKC-1 have focused on its binding affinity to various proteins within the Akt/mTOR signaling pathway. Research indicates that MKC-1 exhibits selective inhibition of these proteins, leading to significant alterations in cellular signaling dynamics. These studies are crucial for understanding how MKC-1 can be effectively integrated into treatment regimens and its potential side effects when used alongside other therapies .

Several compounds share structural or functional similarities with MKC-1, particularly those targeting the Akt/mTOR pathway or functioning as cell cycle inhibitors. Below is a comparison highlighting their uniqueness:

Compound NameMechanism of ActionUnique Features
MKC-1Akt/mTOR inhibitorSelectively targets tubulin and importin proteins; effective against multiple cancers .
EverolimusmTOR inhibitorPrimarily used for renal cancer; less selective than MKC-1 .
TemsirolimusmTOR inhibitorUsed mainly for advanced renal cell carcinoma; associated with specific side effects .
RapamycinmTOR inhibitorBroad immunosuppressive effects; used in transplantation settings .

MKC-1 stands out due to its dual role as both an effective anticancer agent and its potential utility in imaging studies, which is less common among similar compounds.

Purity

>98%

XLogP3

2.6

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

400.11715500 g/mol

Monoisotopic Mass

400.11715500 g/mol

Heavy Atom Count

30

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

DNZ11VPY7Q

Drug Indication

Investigated for use/treatment in breast cancer, leukemia (unspecified), lung cancer, and solid tumors.

Pharmacology

MKC-1 is an orally bioavailable, small-molecule, bisindolylmaleimide cell cycle inhibitor with potential antineoplastic activity. MKC-1 and its metabolites inhibit tubulin polymerization, blocking the formation of the mitotic spindle, which may result in cell cycle arrest at the G2/M phase and apoptosis. In addition, this agent has been shown to inhibit the activities of the oncogenic kinase Akt, the mTOR pathway, and importin-beta, a protein essential to the transport of other proteins from the cytosol into the nucleus.

Other CAS

125313-92-0

Wikipedia

Mkc-1

Dates

Modify: 2023-08-15
1: Zagouri F, Sergentanis TN, Chrysikos D, Filipits M, Bartsch R. mTOR inhibitors in breast cancer: A systematic review. Gynecol Oncol. 2012 Dec;127(3):662-72. doi: 10.1016/j.ygyno.2012.08.040. Epub 2012 Sep 9. PubMed PMID: 22967800.
2: Faris JE, Arnott J, Zheng H, Ryan DP, Abrams TA, Blaszkowsky LS, Clark JW, Enzinger PC, Hezel AF, Ng K, Wolpin BM, Kwak EL. A phase 2 study of oral MKC-1, an inhibitor of importin-β, tubulin, and the mTOR pathway in patients with unresectable or metastatic pancreatic cancer. Invest New Drugs. 2012 Aug;30(4):1614-20. doi: 10.1007/s10637-011-9708-3. Epub 2011 Jul 29. PubMed PMID: 21800081.
3: Tevaarwerk A, Wilding G, Eickhoff J, Chappell R, Sidor C, Arnott J, Bailey H, Schelman W, Liu G. Phase I study of continuous MKC-1 in patients with advanced or metastatic solid malignancies using the modified Time-to-Event Continual Reassessment Method (TITE-CRM) dose escalation design. Invest New Drugs. 2012 Jun;30(3):1039-45. Epub 2011 Jan 12. PubMed PMID: 21225315; PubMed Central PMCID: PMC3139017.
4: Wang M, Gao M, Miller KD, Sledge GW, Hutchins GD, Zheng QH. The first design and synthesis of [11C]MKC-1 ([11C]Ro 31-7453), a new potential PET cancer imaging agent. Nucl Med Biol. 2010 Oct;37(7):763-75. PubMed PMID: 20870151.
5: Tomillero A, Moral MA. Gateways to clinical trials. Methods Find Exp Clin Pharmacol. 2008 Oct;30(8):643-72. PubMed PMID: 19088949.
6: Worker C. AACR -91st meeting. Interview with Dr Lars Breimer. IDrugs. 2000 Jul;3(7):723-5. PubMed PMID: 16080035.
7: Bayés M, Rabasseda X, Prous JR. Gateways to clinical trials. Methods Find Exp Clin Pharmacol. 2005 Mar;27(2):145-59. PubMed PMID: 15834466.
8: Bayes M, Rabasseda X, Prous JR. Gateways to clinical trials. Methods Find Exp Clin Pharmacol. 2004 Jun;26(5):357-91. PubMed PMID: 15319815.
9: Dupont J, Bienvenu B, Aghajanian C, Pezzulli S, Sabbatini P, Vongphrachanh P, Chang C, Perkell C, Ng K, Passe S, Breimer L, Zhi J, DeMario M, Spriggs D, Soignet SL. Phase I and pharmacokinetic study of the novel oral cell-cycle inhibitor Ro 31-7453 in patients with advanced solid tumors. J Clin Oncol. 2004 Aug 15;22(16):3366-74. PubMed PMID: 15310782.
10: Salazar R, Bissett D, Twelves C, Breimer L, DeMario M, Campbell S, Zhi J, Ritland S, Cassidy J. A phase I clinical and pharmacokinetic study of Ro 31-7453 given as a 7- or 14-day oral twice daily schedule every 4 weeks in patients with solid tumors. Clin Cancer Res. 2004 Jul 1;10(13):4374-82. PubMed PMID: 15240525.
11: Bayes M, Rabasseda X, Prous JR. Gateways to clinical trials. Methods Find Exp Clin Pharmacol. 2003 Jun;25(5):387-408. PubMed PMID: 12851663.
12: Troy TC, Turksen K. In vitro characteristics of early epidermal progenitors isolated from keratin 14 (K14)-deficient mice: insights into the role of keratin 17 in mouse keratinocytes. J Cell Physiol. 1999 Sep;180(3):409-21. PubMed PMID: 10430181.

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